Gondoic acid (cis-11-eicosenoic acid) is a 20-carbon monounsaturated fatty acid (20:1 n-9) that serves as a critical structural lipid and formulation intermediate. With a molecular weight of 310.52 g/mol and a highly specific melting point of 23–24 °C, it occupies a distinct physicochemical space between shorter-chain liquid fatty acids and longer-chain solid analogs. In industrial and scientific procurement, gondoic acid is primarily sourced for its precise thermal phase behavior, its ability to maintain interfacial fluidity at low temperatures, and its utility in tuning the structural dynamics of lyotropic liquid crystalline nanosystems[1]. Its specific chain length and double-bond position make it an essential precursor for advanced lipid nanoparticles, premium cosmetic matrices, and specialized biochemical assays where generic fatty acid substitutes fail to provide the required rheological or phase-transition properties.
Substituting gondoic acid with its closest in-class commercial alternatives—oleic acid (C18:1) or erucic acid (C22:1)—fundamentally alters the thermal and structural stability of the end product. Oleic acid has a significantly lower melting point (~13–16 °C), meaning it remains fully liquid at room temperature, which can cause unwanted phase separation or reduced viscosity in semi-solid formulations [1]. Conversely, erucic acid melts at 33–35 °C and forms rigid, condensed interfacial monolayers even at low temperatures, leading to premature crystallization and emulsion cracking [2]. Furthermore, in binary lipid matrices, gondoic acid exhibits distinct polymorphic compatibility, forming miscible phases with specific co-lipids where oleic acid would form unstable eutectic mixtures [3]. For processes requiring a precise skin-temperature melt profile or specific pH-triggered lyotropic phase transitions, substituting gondoic acid compromises formulation integrity and reproducibility.
Gondoic acid provides a highly specific thermal transition profile that bridges the gap between liquid and solid monounsaturated fatty acids. Quantitative differential scanning calorimetry (DSC) and physical property data establish the melting point of gondoic acid at 23–24 °C. In direct comparison, the shorter-chain oleic acid (C18:1) melts at 13–16 °C, while the longer-chain erucic acid (C22:1) melts at 33–35 °C [1]. This ~10 °C stepwise shift per two-carbon addition means that gondoic acid transitions from a solid to a liquid exactly at ambient room temperature.
| Evidence Dimension | Melting Point |
| Target Compound Data | 23–24 °C |
| Comparator Or Baseline | Oleic acid (13–16 °C) and Erucic acid (33–35 °C) |
| Quantified Difference | ~10 °C higher than oleic acid; ~10 °C lower than erucic acid |
| Conditions | Standard atmospheric pressure thermal evaluation |
Enables the formulation of semi-solid lipid matrices and cosmetics that melt smoothly upon skin contact without requiring synthetic thickeners or hydrogenation.
In surface chemistry applications, the ability of a lipid to maintain an expanded, fluid monolayer at low temperatures is critical for preventing emulsion crystallization. Brewster angle microscopy and surface pressure-molecular area (π-A) isotherms demonstrate that gondoic acid maintains an expanded monolayer phase down to near 0 °C [1]. In contrast, the C22 analog, erucic acid, forms rigid condensed monolayers at 1.8 °C and exhibits a condensed-phase melting point around 5 °C at 2 mN/m [1]. The addition of two methylene units from gondoic to erucic acid shifts the isotherm by approximately +15 °C.
| Evidence Dimension | Monolayer Condensed-Phase Melting Point (at 2 mN/m) |
| Target Compound Data | Remains in expanded phase (estimated condensed melting point ~ -10 °C) |
| Comparator Or Baseline | Erucic acid (~ 5 °C) |
| Quantified Difference | 15 °C lower threshold for condensed phase formation |
| Conditions | Air/water interface Langmuir monolayer under constant strain rate of 10%/min |
Ensures that low-temperature storage of nanoemulsions and lipid nanoparticles does not induce interfacial crystallization and subsequent cracking.
Gondoic acid is utilized as a structural dopant in monoolein (MO)-based lyotropic liquid crystalline nanosystems to precisely tune phase transitions. Research indicates that incorporating specific fatty acids modulates the transition from the bicontinuous cubic phase (Fd3m) to the inverse hexagonal phase (HII) in response to pH and temperature [1]. Because this phase transition is highly dependent on the hydrophobic chain volume, substituting gondoic acid (C20) with oleic acid (C18) or erucic acid (C22) shifts the critical packing parameter, thereby altering the temperature and pH thresholds required to trigger drug release[1].
| Evidence Dimension | Fd3m to HII Phase Transition Modulation |
| Target Compound Data | C20 chain length provides a specific intermediate transition threshold |
| Comparator Or Baseline | Oleic acid (C18) and Erucic acid (C22) |
| Quantified Difference | Altered critical packing parameter and phase boundary temperatures based on exact chain volume |
| Conditions | Monoolein (MO) lipidic host matrix under varying pH and temperature |
Allows formulators to precisely calibrate the release kinetics of stimuli-responsive nanocarriers by selecting the exact chain length.
The polymorphic behavior of gondoic acid dictates its compatibility with other lipids in complex mixtures. X-ray diffraction (XRD) and DSC studies reveal that gondoic acid undergoes a specific γ-to-α order-disorder transformation at the ω-chain upon heating [1]. Crucially, when mixed with other lipids, gondoic acid forms a completely miscible mixing phase with asclepic acid due to the equivalent length of their Δ-chains [1]. In stark contrast, binary mixtures of gondoic acid and oleic acid exhibit eutectic phase separation [1].
| Evidence Dimension | Binary Phase Behavior |
| Target Compound Data | Forms miscible mixing phase (with asclepic acid) |
| Comparator Or Baseline | Forms eutectic phase (with oleic acid) |
| Quantified Difference | Miscible vs. Eutectic phase separation |
| Conditions | Binary mixture evaluation via XRD and DSC |
Guides the selection of co-lipids in solid lipid nanoparticles to avoid eutectic melting depression and ensure a uniform, stable crystalline matrix.
Because gondoic acid specifically modulates the Fd3m to HII phase transition based on its C20 chain volume, it is a highly precise dopant for monoolein-based cubosomes and hexosomes designed for targeted drug delivery. Formulators procure gondoic acid to achieve exact pH and temperature release thresholds that cannot be met by the shorter oleic or longer erucic acids [1].
With a melting point of 23–24 °C, gondoic acid is ideal for topical formulations that must remain semi-solid at room temperature but melt immediately upon contact with human skin (~32 °C). This provides a superior sensory profile and rheological stability compared to formulations relying on liquid oleic acid or fully solid erucic acid .
For LNPs requiring storage at refrigeration temperatures, gondoic acid is preferred over longer-chain analogs because it maintains an expanded monolayer phase down to near 0 °C. This prevents the interfacial crystallization and structural degradation that typically occurs when using erucic acid-based lipids under cold storage [2].